molecular formula C19H14O12 B12064756 6,7,14-Trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

6,7,14-Trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

Cat. No.: B12064756
M. Wt: 434.3 g/mol
InChI Key: KNURQRIPZJJYQO-UHFFFAOYSA-N
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Description

Ellagic acid 4-O-xylopyranoside is a naturally occurring polyphenolic compound, classified as a tannin. It is a derivative of ellagic acid, which is known for its strong antioxidant properties. This compound is found in various plants and fruits, contributing to their health benefits. The molecular formula of ellagic acid 4-O-xylopyranoside is C19H14O12, and it has a molecular weight of 434.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ellagic acid 4-O-xylopyranoside typically involves the glycosylation of ellagic acid. This process can be achieved through the reaction of ellagic acid with xylopyranosyl donors under acidic or basic conditions. Common reagents used in this synthesis include glycosyl halides and glycosyl trichloroacetimidates .

Industrial Production Methods: Industrial production of ellagic acid 4-O-xylopyranoside often involves the extraction of ellagitannins from plant sources, followed by hydrolysis to yield ellagic acid. The ellagic acid is then subjected to glycosylation reactions to produce the desired compound. This method leverages the natural abundance of ellagitannins in certain plants, making it a cost-effective approach .

Chemical Reactions Analysis

Types of Reactions: Ellagic acid 4-O-xylopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various glycosylated derivatives and oxidized forms of ellagic acid .

Scientific Research Applications

Ellagic acid 4-O-xylopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ellagic acid 4-O-xylopyranoside involves several molecular targets and pathways:

Comparison with Similar Compounds

Ellagic acid 4-O-xylopyranoside can be compared with other similar compounds, such as:

Uniqueness: Ellagic acid 4-O-xylopyranoside stands out due to its specific glycosylation pattern, which can influence its solubility, bioavailability, and biological activity. This unique structure allows for targeted applications in medicine and industry, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H14O12

Molecular Weight

434.3 g/mol

IUPAC Name

6,7,14-trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

InChI

InChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2

InChI Key

KNURQRIPZJJYQO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O

Origin of Product

United States

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